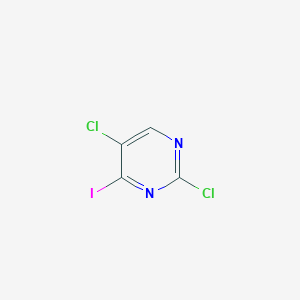
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid, also known as 2-CF3-Bz-TMS, is a synthetic compound with a wide range of applications in the scientific research field. It is a silyl ester of 2-chloro-6-fluorobenzoic acid and is used as a reagent in organic synthesis. This compound is widely used in the synthesis of various organic compounds, such as drugs, agrochemicals, and natural products. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. In addition, it is used as a catalyst in the synthesis of various compounds, such as peptides and peptidomimetics.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is widely used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis for the synthesis of various compounds, such as drugs, agrochemicals, and natural products. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. In addition, it is used as a catalyst in the synthesis of various compounds, such as peptides and peptidomimetics. Furthermore, it is used as a reagent in the synthesis of various materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is not yet fully understood. However, it is known that the compound acts as an electrophile in organic synthesis, meaning that it can react with nucleophiles to form covalent bonds. It is also known that the compound can react with a wide range of compounds, such as acids, bases, and nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid are not yet fully understood. However, it is known that the compound can react with a wide range of compounds, such as acids, bases, and nucleophiles. In addition, it is known that the compound can react with proteins, which can lead to changes in the structure and function of the proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is widely available. It is also relatively easy to handle and is highly soluble in most organic solvents. Furthermore, it is a relatively stable compound and is not prone to hydrolysis or oxidation. However, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid are numerous. One potential direction is to explore the compound’s potential applications in the synthesis of polymers and nanomaterials. Another potential direction is to investigate the compound’s potential as an inhibitor of enzymes or other proteins. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Finally, further research could be conducted to explore the compound’s potential as a catalyst for the synthesis of various compounds.
Métodos De Síntesis
The synthesis of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is typically achieved through a three-step process. In the first step, 2-chloro-6-fluorobenzoic acid is treated with trimethylsilyl chloride to form the trimethylsilyl ester. This reaction is typically conducted in the presence of a base, such as triethylamine or pyridine. In the second step, the trimethylsilyl ester is treated with a base, such as potassium carbonate, to form the silyl ester of 2-chloro-6-fluorobenzoic acid. Finally, the silyl ester is treated with a reducing agent, such as sodium borohydride, to form 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid involves the introduction of a chloro and fluoro group onto a benzoic acid molecule, followed by protection of the carboxylic acid group with a trimethylsilyl group.", "Starting Materials": [ "Benzoic acid", "Thionyl chloride", "Sodium fluoride", "Trimethylsilyl chloride", "Chlorine gas", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium hydroxide", "Water" ], "Reaction": [ "Benzoic acid is first reacted with thionyl chloride to form benzoyl chloride.", "Benzoyl chloride is then reacted with sodium fluoride and chlorine gas to introduce the chloro and fluoro groups onto the benzene ring, forming 2-chloro-6-fluorobenzoyl chloride.", "2-chloro-6-fluorobenzoyl chloride is then reacted with trimethylsilyl chloride in the presence of methanol and diethyl ether to protect the carboxylic acid group with a trimethylsilyl group, forming 2-chloro-6-fluoro-3-(trimethylsilyl)benzoyl chloride.", "Finally, 2-chloro-6-fluoro-3-(trimethylsilyl)benzoyl chloride is hydrolyzed with a solution of sodium bicarbonate and sodium hydroxide in water to remove the benzoyl group and form 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid." ] } | |
Número CAS |
2092513-11-4 |
Nombre del producto |
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid |
Fórmula molecular |
C10H12ClFO2Si |
Peso molecular |
246.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



